Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)-
Description
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is a fluorinated indole derivative characterized by a trifluoroacetyl group substituted at the 6-position of the indole ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and membrane permeability.
Properties
Molecular Formula |
C10H6F3NO |
|---|---|
Molecular Weight |
213.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1H-indol-6-yl)ethanone |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H |
InChI Key |
ZXTSXCNZWOKBRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- typically involves the trifluoroacetylation of indoles. One common method is the copper-mediated trifluoroacetylation of indoles using ethyl trifluoroacetate
Industrial Production Methods: While specific industrial production methods for Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl ketone group acts as an electrophilic center, enabling nucleophilic substitution. For example:
-
Reaction with Grignard Reagents :
The carbonyl carbon reacts with organomagnesium halides to form tertiary alcohols. This is critical for synthesizing indole derivatives with extended alkyl/aryl chains.
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| CH₃MgBr | 1-(1H-Indol-6-yl)-2,2,2-trifluoroethanol | 78% | THF, 0°C → RT, 12 h |
-
Ammonia/Alcohols :
Forms imines or acetals under acidic/basic conditions, useful for protecting-group strategies in multistep syntheses .
Cross-Coupling Reactions
The indole moiety participates in palladium-catalyzed cross-couplings. For instance:
-
Suzuki-Miyaura Coupling :
The 6-position of the indole ring undergoes coupling with aryl boronic acids to generate biaryl indole derivatives.
| Boronic Acid | Catalyst System | Product (Substitution Pattern) | Yield | Source |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DMF | 6-(4-Methoxyphenyl)indole | 65% |
-
Buchwald-Hartwig Amination :
Introduces amine groups at the indole’s 3-position under Cu(I)/Pd(0) catalysis .
Cyclization Reactions
The compound serves as a precursor for heterocyclic systems:
-
Friedel-Crafts Alkylation :
Reacts with alkenes/alkynes in the presence of Lewis acids (e.g., AlCl₃) to form fused polycyclic indoles.
| Substrate | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Propargyl bromide | 6-Trifluoromethyl-indolizine derivative | 52% | AlCl₃, DCM, reflux |
-
Intramolecular Cyclizations :
Under thermal or photolytic conditions, forms tricyclic indole derivatives via C–H activation .
Reduction and Oxidation
-
Ketone Reduction :
The trifluoromethyl ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
| Reducing Agent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| NaBH₄ | 2,2,2-Trifluoro-1-(1H-indol-6-yl)ethanol | 85% | MeOH, 0°C → RT |
-
Oxidative Functionalization :
The indole ring undergoes oxidation at the 2- or 3-position using mCPBA or DDQ, yielding hydroxylated or epoxidized products .
Condensation Reactions
-
Schiff Base Formation :
Reacts with primary amines (e.g., aniline) to generate imines, pivotal for designing bioactive molecules.
| Amine | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Aniline | N-(1H-Indol-6-yl)trifluoroacetimidoyl | 67% | Toluene, Δ, 6 h |
Mechanistic Insights
-
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon ( vs. non-fluorinated analogs) .
-
Indole Ring Reactivity :
Comparative Reactivity Table
| Reaction Type | Key Reagents/Conditions | Selectivity Notes |
|---|---|---|
| Nucleophilic Addition | Grignard reagents, NaBH₄ | Favors carbonyl over indole N–H |
| Cross-Coupling | Pd catalysts, aryl boronic acids | 6-position > 3-position |
| Cyclization | Lewis acids (AlCl₃), thermal activation | Forms 5- or 6-membered rings |
Research Challenges
Scientific Research Applications
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Positional Isomers on the Indole Ring
2,2,2-Trifluoro-1-(1H-Indol-3-Yl)Ethanone (CAS 14618-45-2)
- Structure : Trifluoroacetyl group at the 3-position of indole.
- Properties : Molecular weight = 213.16 g/mol; used as a laboratory chemical and manufacturing intermediate .
- Key Differences: The 3-position substitution may alter electronic interactions with biological targets compared to the 6-position isomer. No direct therapeutic data are provided, but safety protocols (e.g., handling precautions) are emphasized in its MSDS .
2,2,2-Trifluoro-1-(1H-Indol-2-Yl)Ethanone (CAS 228873-77-6)
- Structure : Trifluoroacetyl group at the 2-position of indole.
- Properties: Molecular weight = 213.16 g/mol; described as a quinoline derivative with amide and aliphatic hydrocarbon functionalities.
- Biological Activity : Exhibits anticancer activity attributed to the hydrophobic trifluoromethyl group. Discontinued availability may limit practical applications .
Comparison Table: Positional Isomers
*Molecular weight inferred from structural similarity.
Heterocyclic Analogs
2,2,2-Trifluoro-1-(Isoquinolin-1-Yl)Ethanone (CAS 1196157-18-2)
- Structure: Isoquinoline replaces indole.
- Properties : Molecular weight = 225.17 g/mol.
2,2,2-Trifluoro-1-(1H-Pyrrol-2-Yl)Ethanone (CAS 2557-70-2)
- Structure : Pyrrole replaces indole.
- Properties : Molecular weight = 163.10 g/mol; ionization energy = 9.18 eV.
- Key Differences : The absence of the indole nitrogen reduces hydrogen-bonding capacity, possibly limiting target engagement compared to indole derivatives .
2,2,2-Trifluoro-1-(Pyridin-3-Yl)Ethanone Hydrochloride (CAS 1588441-22-8)
- Structure : Pyridine replaces indole; hydrochloride salt form.
- Properties : Molecular weight = 211.57 g/mol.
- Key Differences : The basic pyridine nitrogen and salt formulation improve solubility in polar solvents, contrasting with the hydrophobic indole analogs .
Functional Group Modifications
2,2,2-Trifluoro-1-(4-Isocyanatophenyl)Ethanone (CAS 848771-85-7)
- Structure : Phenyl isocyanate replaces indole.
- Properties : Reactive isocyanate group enables polymer or bioconjugate synthesis.
Biological Activity
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article outlines the synthesis, biological evaluations, and implications of this compound based on diverse scientific literature.
1. Chemical Structure and Synthesis
The molecular formula for Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- is , featuring a trifluoromethyl group attached to an indole moiety. The indole structure is known for its diverse biological activities and serves as a scaffold for many bioactive compounds.
Synthesis Methods
Recent studies have highlighted various synthetic pathways for creating indole derivatives. For instance, a computational study explored the synthesis of novel indole derivatives as COX-2 inhibitors with significant anti-inflammatory properties . Additionally, the synthesis of heterocyclic indole derivatives demonstrated promising antiproliferative activities against cancer cell lines .
2.1 Anti-inflammatory Activity
Ethanone derivatives have been evaluated for their anti-inflammatory properties. A study focusing on indole derivatives revealed that certain compounds exhibited strong inhibition of the COX-2 enzyme, which is crucial in inflammatory processes. The compound D-7 (related to Ethanone) showed remarkable anti-inflammatory and analgesic efficacy among tested analogs .
2.2 Anticancer Activity
Indole-based compounds have been extensively studied for their anticancer potential. A series of novel heterocyclic indole derivatives were tested against various cancer cell lines using the NCI-60 cell screen. Some derivatives exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cancer cell growth . The structural modifications of indoles often lead to enhanced interactions with molecular targets involved in cancer progression.
3.1 COX-2 Inhibition
In a specific study, several newly synthesized indole derivatives were assessed for their ability to inhibit COX-2 activity. The results indicated that modifications in the indole structure could lead to improved anti-inflammatory properties, which are essential for developing nonsteroidal anti-inflammatory drugs (NSAIDs) .
3.2 Antiproliferative Screening
Another investigation focused on the antiproliferative activity of indole derivatives against a panel of cancer cell lines. The study found that certain structural features significantly influenced biological activity, highlighting the importance of molecular design in drug development .
4. Data Tables
| Compound | Biological Activity | IC50 (nM) | Reference |
|---|---|---|---|
| D-7 | COX-2 Inhibition | - | |
| Indole Derivative A | Antiproliferative | 25 | |
| Indole Derivative B | Antiproliferative | 50 |
5. Conclusion
Ethanone, 2,2,2-trifluoro-1-(1H-indol-6-yl)- represents a promising candidate in medicinal chemistry due to its potential anti-inflammatory and anticancer activities. Ongoing research into its biological properties and mechanisms of action will be vital for future therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
